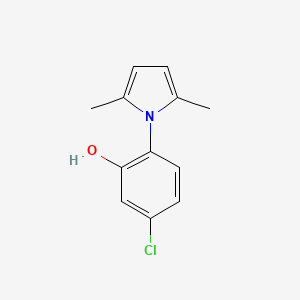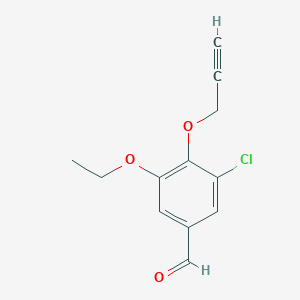
3-Chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
描述
3-Chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: is an organic compound with the molecular formula C12H11ClO3 . It is a derivative of benzaldehyde, featuring a chloro, ethoxy, and prop-2-yn-1-yloxy substituent on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Substitution Reactions: The chloro and ethoxy groups are introduced through nucleophilic substitution reactions.
Alkyne Addition: The prop-2-yn-1-yloxy group is added via an alkyne addition reaction, often using propargyl alcohol as a reagent.
Reaction Conditions: These reactions are generally carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 3-Chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and inhibition.
Medicine:
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and ethoxy groups may also contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
- 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
- 3-Ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
- 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde
Comparison:
- 3-Chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both chloro and ethoxy groups, which can influence its reactivity and interaction with other molecules.
- 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde lacks the ethoxy group, which may result in different chemical properties and applications.
- 3-Ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde lacks the chloro group, potentially affecting its reactivity.
- 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde has an additional chloro group, which can further modify its chemical behavior and applications.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-chloro-5-ethoxy-4-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h1,6-8H,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAFDWQGVYKKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


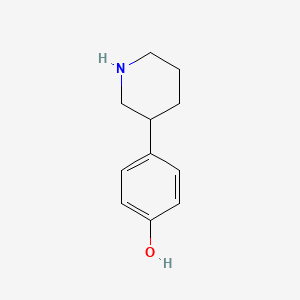
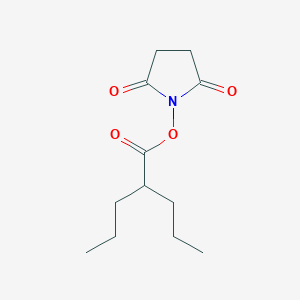
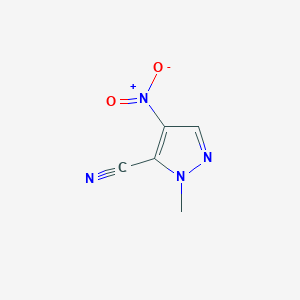

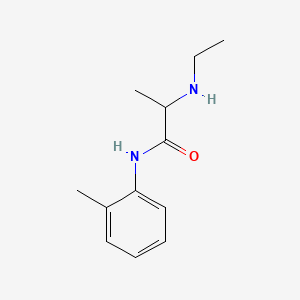
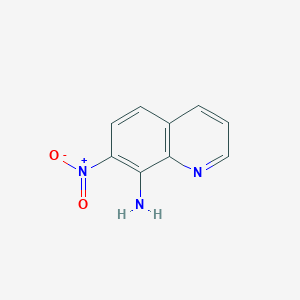
![4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328147.png)
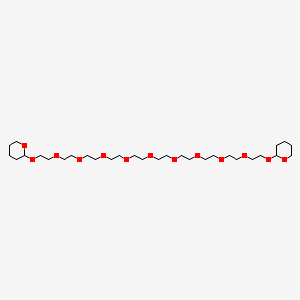
![4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328172.png)
![4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid](/img/structure/B3328184.png)
![4-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328191.png)


